molecular formula C12H16BFO3 B6233782 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1887126-77-3

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B6233782
CAS No.: 1887126-77-3
M. Wt: 238.1
InChI Key:
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Description

“3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a boric acid ester intermediate with a benzene ring . It is often used in organic synthesis .


Synthesis Analysis

The compound is obtained through a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structures of the compound have been analyzed using density functional theory (DFT) and compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . It is used in the organic synthesis of drugs .


Physical and Chemical Properties Analysis

The compound is a solid . Its empirical formula is C11H15BFNO2, and its molecular weight is 223.05 . The SMILES string is CC1©OB(OC1©C)c2cncc(F)c2 .

Safety and Hazards

The compound should be stored in a sealed container in a dry, cool place . Direct contact with skin and eyes should be avoided . If contact occurs, rinse immediately with plenty of water and seek medical help . It should be kept away from flammable materials and high-temperature fire sources .

Future Directions

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . They have potential applications in the treatment of colon cancer and lung cancer cells .

Biochemical Analysis

Biochemical Properties

The compound is known to be an intermediate with benzene rings . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.

Molecular Mechanism

It is known that the compound is obtained by a three-step substitution reaction , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet identified.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves the conversion of 3-fluoro-5-nitrophenol to the desired product through a series of reactions.", "Starting Materials": [ "3-fluoro-5-nitrophenol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 3-fluoro-5-nitrophenol to 3-fluoro-5-aminophenol using sodium borohydride in ethanol", "Step 2: Protection of the hydroxyl group in 3-fluoro-5-aminophenol using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and hydrochloric acid", "Step 3: Deprotection of the protected hydroxyl group using sodium hydroxide in water to yield 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol" ] }

CAS No.

1887126-77-3

Molecular Formula

C12H16BFO3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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